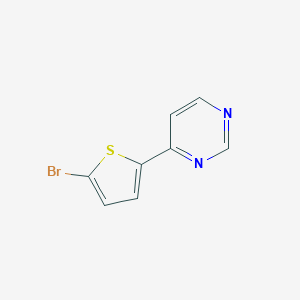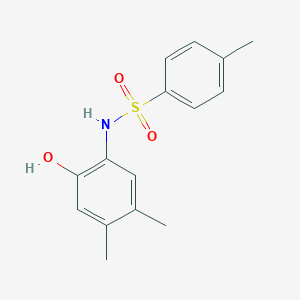
N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential use in cancer prevention and treatment. Sulindac was first synthesized in 1965 and was approved by the US Food and Drug Administration (FDA) in 1978 for the treatment of rheumatoid arthritis and osteoarthritis.
Mécanisme D'action
Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that promote inflammation and pain. Sulindac is a nonselective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. However, N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide has been shown to have a higher affinity for COX-2 than COX-1, which may contribute to its anticancer activity.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory and anticancer effects, N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide has been shown to have other biochemical and physiological effects. Studies have shown that N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide can inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. Sulindac has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
Sulindac has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other anticancer drugs. Sulindac has also been shown to have low toxicity in animal studies. However, N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide has several limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Sulindac also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide. One area of research is the development of novel N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide derivatives with improved anticancer activity and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide treatment. Additionally, there is a need for clinical trials to determine the optimal dose and duration of N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide treatment for cancer prevention and treatment.
Méthodes De Synthèse
Sulindac can be synthesized through a multistep process starting from 2,4-dimethylphenol and 4-methylbenzenesulfonyl chloride. The first step involves the formation of an intermediate, which is then reacted with 2-hydroxy-4,5-dimethylbenzoyl chloride to yield N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide.
Applications De Recherche Scientifique
Sulindac has been extensively studied for its potential use in cancer prevention and treatment. Studies have shown that N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide can inhibit the growth of various cancer cell lines, including colon, breast, lung, and prostate cancer cells. Sulindac has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
Propriétés
Nom du produit |
N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H17NO3S |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-10-4-6-13(7-5-10)20(18,19)16-14-8-11(2)12(3)9-15(14)17/h4-9,16-17H,1-3H3 |
Clé InChI |
ANXJHQPAJDVVCM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C)C)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



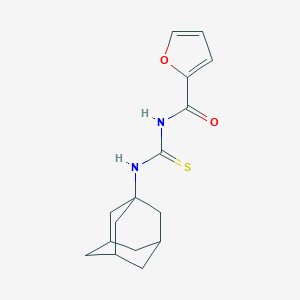
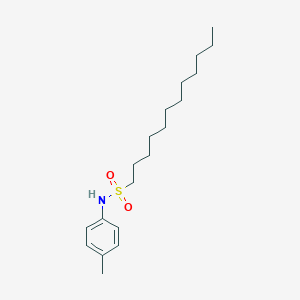
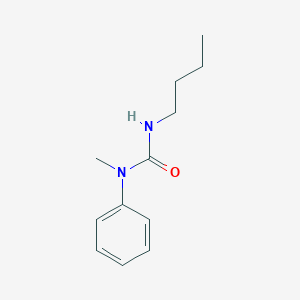





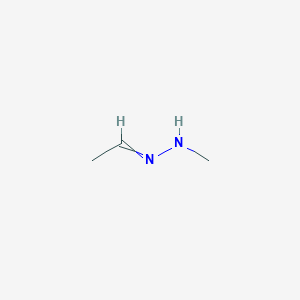
![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)
![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)
![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)
